2-(4-Methoxyphenyl)thiomorpholine 2-(4-Methoxyphenyl)thiomorpholine
Brand Name: Vulcanchem
CAS No.: 1001940-39-1
VCID: VC20561890
InChI: InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
SMILES:
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol

2-(4-Methoxyphenyl)thiomorpholine

CAS No.: 1001940-39-1

Cat. No.: VC20561890

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)thiomorpholine - 1001940-39-1

Specification

CAS No. 1001940-39-1
Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
IUPAC Name 2-(4-methoxyphenyl)thiomorpholine
Standard InChI InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
Standard InChI Key YAPWTYUHWOWUHY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CNCCS2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The thiomorpholine core consists of a saturated six-membered ring with sulfur at position 1 and nitrogen at position 4. The 4-methoxyphenyl group (-C₆H₄-OCH₃) is attached to the nitrogen atom, introducing aromaticity and electron-donating methoxy functionality. The hydrochloride salt form enhances stability and solubility in polar solvents .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₆ClNOS
Molecular Weight245.77 g/mol
CAS NumberNot explicitly provided
Substituents4-Methoxyphenyl at N-position

Synthesis Methodologies

Photochemical Thiol-Ene Cyclization

A scalable continuous-flow synthesis for thiomorpholine derivatives was reported by Organic Process Research & Development (2022), utilizing cysteamine hydrochloride and vinyl chloride under UV irradiation with 9-fluorenone as a photocatalyst . This method achieved a 54% isolated yield of thiomorpholine after base-mediated cyclization and distillation. Adapting this protocol to introduce the 4-methoxyphenyl group would require substituting vinyl chloride with a methoxy-containing precursor during the thiol-ene step.

Table 2: Comparison of Synthesis Approaches

MethodConditionsYieldCatalyst
Photochemical Thiol-Ene4 M concentration, 40 min RT54%9-Fluorenone
Alkali Metal SulfideIsopropanol/water, reflux~60%*Na₂S

*Estimated from patent data on analogous compounds .

Patent-Based Cyclization Strategies

GB2089796A (1982) describes cyclizing diol intermediates with alkali metal sulfides (e.g., Na₂S) in isopropanol/water to form thiomorpholine derivatives . For 2-(4-Methoxyphenyl)thiomorpholine, precursor diols could be synthesized from 4-methoxyphenyl glycidyl ether and cysteamine, followed by sulfidation.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing neuroactive agents. Its thiomorpholine core mimics natural alkaloids, enabling receptor targeting. For example, structural analogs demonstrate µ-opioid receptor antagonism (ED₅₀ < 30 mg/kg in mice) , suggesting potential in pain management and addiction therapy .

Biochemical Studies

In enzyme inhibition assays, the sulfur atom coordinates with metal ions in active sites, while the methoxy group modulates lipophilicity. This dual functionality aids in probing serine proteases and cytochrome P450 enzymes .

Material Science Applications

Incorporating 2-(4-Methoxyphenyl)thiomorpholine into polymers enhances thermal stability and mechanical strength. Its aromatic ring facilitates π-π stacking in conductive polymers, relevant for organic electronics .

FieldRoleExample Use Case
PharmaceuticalsNeurological drug intermediateOpioid receptor modulation
BiochemistryEnzyme inhibitorProtease activity studies
Materials SciencePolymer additiveConductive film synthesis

Future Directions and Challenges

Synthetic Optimization

Improving cyclization yields (currently ~54%) via microwave-assisted or enzymatic methods could enhance scalability. Catalytic asymmetric synthesis remains unexplored, offering opportunities for enantioselective drug development.

Targeted Drug Delivery

Functionalizing the methoxy group with biodegradable linkers (e.g., ester bonds) may enable tumor-specific drug release, leveraging the compound’s lipophilicity for nanoparticle encapsulation.

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